molecular formula C12H11NO3S B2451633 4-Thiazolecarboxylic acid, 2-(3-methoxyphenyl)-, methyl ester CAS No. 1550320-51-8

4-Thiazolecarboxylic acid, 2-(3-methoxyphenyl)-, methyl ester

Cat. No. B2451633
CAS RN: 1550320-51-8
M. Wt: 249.28
InChI Key: LOYMLIKIYQGFAC-UHFFFAOYSA-N
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Description

“4-Thiazolecarboxylic acid, 2-(3-methoxyphenyl)-, methyl ester” is a derivative of 2-aminothiazoles . 2-Aminothiazoles are a significant class of organic medicinal compounds utilized as starting material for the synthesis of diverse range of heterocyclic analogues . They have promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .


Synthesis Analysis

The synthesis of 2-aminothiazole derivatives involves various methods . For instance, one method involves the reaction of 2-amino-5-bromothiazole with 3-(furan-2-yl)propanoic acid followed by the Suzuki reaction of the amide product with 4-fluorophenylboric acid .


Molecular Structure Analysis

The molecular structure of “4-Thiazolecarboxylic acid, 2-(3-methoxyphenyl)-, methyl ester” and its derivatives can be characterized by techniques such as FTIR and NMR (1H and 13C) .


Chemical Reactions Analysis

The chemical reactions involving “4-Thiazolecarboxylic acid, 2-(3-methoxyphenyl)-, methyl ester” and its derivatives are complex and can lead to a diverse range of heterocyclic analogues . These reactions are often used to enhance the therapeutic roles of the compounds .

Future Directions

The future directions in the research of “4-Thiazolecarboxylic acid, 2-(3-methoxyphenyl)-, methyl ester” and its derivatives could involve the design and synthesis of novel derivatives with enhanced therapeutic roles . Further studies could also focus on understanding their mechanism of action and improving their safety profiles.

properties

IUPAC Name

methyl 2-(3-methoxyphenyl)-1,3-thiazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3S/c1-15-9-5-3-4-8(6-9)11-13-10(7-17-11)12(14)16-2/h3-7H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOYMLIKIYQGFAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC(=CS2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Thiazolecarboxylic acid, 2-(3-methoxyphenyl)-, methyl ester

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